molecular formula C9H6ClN5S B12806555 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- CAS No. 63931-16-8

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro-

Cat. No.: B12806555
CAS No.: 63931-16-8
M. Wt: 251.70 g/mol
InChI Key: SVKNRGVYLSCGDQ-UHFFFAOYSA-N
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Description

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- is a heterocyclic compound with a complex structure that includes nitrogen, sulfur, and chlorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- typically involves multi-step reactions. One common method includes the reaction of pyrimidine derivatives with thiazine compounds under specific conditions. The process often requires the use of catalysts and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 8-Methyl-10H-pyrido(3,2-b)pyrimido(4,5-e)(1,4)thiazin-4-amine
  • 7-Chloro-2,4-diamino-1,3,6-triazaphenothiazin

Uniqueness

10H-Pyrido(2,3-b)pyrimido(4,5-e)(1,4)thiazin-4-amine, 7-chloro- stands out due to its unique combination of nitrogen, sulfur, and chlorine atoms, which confer specific chemical properties and reactivity. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research.

Properties

CAS No.

63931-16-8

Molecular Formula

C9H6ClN5S

Molecular Weight

251.70 g/mol

IUPAC Name

12-chloro-9-thia-2,4,6,11-tetrazatricyclo[8.4.0.03,8]tetradeca-1(10),3,5,7,11,13-hexaen-7-amine

InChI

InChI=1S/C9H6ClN5S/c10-5-2-1-4-9(15-5)16-6-7(11)12-3-13-8(6)14-4/h1-3H,(H3,11,12,13,14)

InChI Key

SVKNRGVYLSCGDQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1NC3=NC=NC(=C3S2)N)Cl

Origin of Product

United States

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